N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound known for its unique structural properties and stability. The incorporation of adamantane fragments in pharmaceuticals often improves the lipophilicity and stability of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide typically involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This method is known for its high cost and the requirement for scarce reagents. Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve the use of carbocation or radical intermediates due to their unique stability and reactivity . These methods provide access to a variety of functionalized adamantane derivatives, which can be used as starting materials for the synthesis of pharmaceuticals, polymers, and other advanced materials.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like borane-tetrahydrofuran (BH3·THF), and nucleophiles like allyl bromide . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Major Products
The major products formed from these reactions include substituted adamantane derivatives, which can be further functionalized to create a wide range of bioactive compounds, polymers, and materials with unique properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and enzymes . The compound’s effects are mediated through its ability to modulate the activity of various proteins and receptors, leading to therapeutic outcomes in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide include:
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: An antiviral drug used to treat influenza.
Memantine: A drug used to treat Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific structural features, which combine the adamantane moiety with a furan ring and a carboxamide group. This combination provides the compound with enhanced stability, lipophilicity, and potential therapeutic benefits compared to other adamantane derivatives .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15-21(11-22(27-15)20-6-4-3-5-7-20)23(26)25-16(2)24-12-17-8-18(13-24)10-19(9-17)14-24/h3-7,11,16-19H,8-10,12-14H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJKCCYXGAATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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